1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione
Description
1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione is an organic compound with a complex structure that includes an imidazolidine ring substituted with hydroxyethoxy and methylpropyl groups
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-8(2)7-13-10(16)9(15)12(11(13)17)3-5-18-6-4-14/h8,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDAWEPFSAVZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=O)N(C1=O)CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine derivatives with hydroxyethoxy and methylpropyl substituents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylpropyl groups play a crucial role in its binding affinity and specificity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyethoxyethylpiperazine: Similar in structure but with a piperazine ring instead of an imidazolidine ring.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains hydroxyethoxy groups but differs in the core structure.
Uniqueness
1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione is unique due to its specific combination of functional groups and the imidazolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
